molecular formula C19H22N2O4S B13666001 Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate

Cat. No.: B13666001
M. Wt: 374.5 g/mol
InChI Key: ISWIETXTRUMTHI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a piperidine ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .

For the piperidine ring, a common approach involves the protection of the nitrogen atom using a carbobenzyloxy (Cbz) group. The protected piperidine is then coupled with the thiazole derivative under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylate has several applications in scientific research:

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-2-24-18(22)16-13-26-17(20-16)15-9-6-10-21(11-15)19(23)25-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3

InChI Key

ISWIETXTRUMTHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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